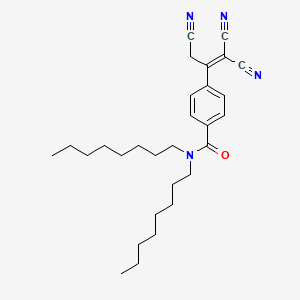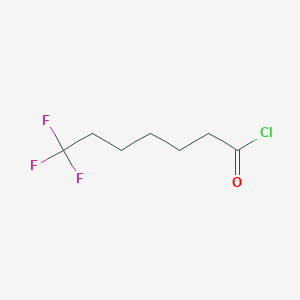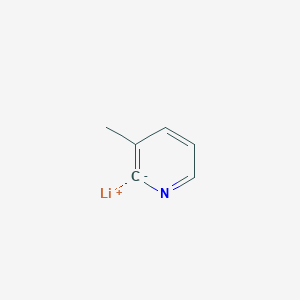
CID 21266991
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 21266991” is known as hexaminolevulinate. It is a derivative of 5-aminolevulinic acid and is used primarily in photodynamic therapy. This compound is particularly significant in the medical field for its application in the detection and treatment of certain types of cancer, such as bladder cancer.
准备方法
Hexaminolevulinate can be synthesized through a series of chemical reactions starting from 5-aminolevulinic acid. The synthetic route typically involves the esterification of 5-aminolevulinic acid with hexanol under acidic conditions to form hexaminolevulinate. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Hexaminolevulinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can undergo substitution reactions where the hexyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Hexaminolevulinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various photodynamic therapy agents.
Biology: It is studied for its role in cellular processes and its interaction with biological molecules.
Medicine: It is used in photodynamic therapy for the detection and treatment of cancers, particularly bladder cancer. It helps in visualizing cancerous cells during cystoscopy.
Industry: It is used in the production of photodynamic therapy drugs and related compounds.
作用机制
Hexaminolevulinate exerts its effects through photodynamic therapy. When administered, it is taken up by cells and converted into protoporphyrin IX, a photosensitizing agent. Upon exposure to specific wavelengths of light, protoporphyrin IX produces reactive oxygen species that cause cell damage and death, particularly in cancerous cells. The molecular targets and pathways involved include the mitochondrial and cellular membranes, leading to apoptosis or necrosis of the targeted cells.
相似化合物的比较
Hexaminolevulinate is unique compared to other similar compounds due to its specific application in photodynamic therapy. Similar compounds include:
5-Aminolevulinic acid: The parent compound used in the synthesis of hexaminolevulinate.
Methyl aminolevulinate: Another derivative used in photodynamic therapy but with different pharmacokinetic properties.
Protoporphyrin IX: The active photosensitizing agent formed from hexaminolevulinate.
Hexaminolevulinate stands out due to its enhanced uptake by cancerous cells and its effectiveness in visualizing and treating bladder cancer.
属性
分子式 |
C7H23N2Si3 |
|---|---|
分子量 |
219.53 g/mol |
InChI |
InChI=1S/C7H23N2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h8-9H,1-7H3 |
InChI 键 |
CHJGWWUZZHMTRZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](N[Si](C)(C)C)N[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)





![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

